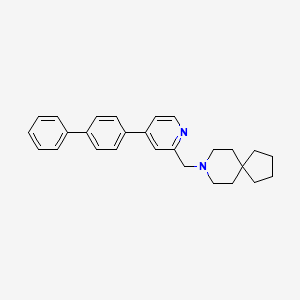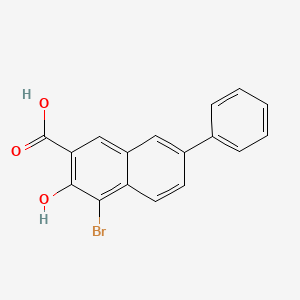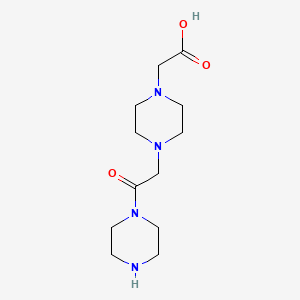
Androgen receptor antagonist 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androgen receptor antagonist 8 is a compound that inhibits the action of androgen receptors. Androgen receptors are critical in the development and progression of prostate cancer, as they mediate the effects of androgens like testosterone and dihydrotestosterone. By blocking these receptors, androgen receptor antagonists can reduce the growth and proliferation of prostate cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of androgen receptor antagonist 8 involves a cyclization reaction of a precursor compound. The process typically includes the following steps:
Starting Material: The synthesis begins with a compound of formula V.
Cyclization Reaction: The compound undergoes a cyclization reaction to form the desired product, this compound.
Reaction Conditions: The reaction conditions are mild, and the process is designed to be efficient with high atomic utilization rates.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up by controlling the stereochemistry of the starting material. This allows for the production of both the compound and its single isomers in a simple and controllable process .
Analyse Des Réactions Chimiques
Types of Reactions
Androgen receptor antagonist 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Applications De Recherche Scientifique
Androgen receptor antagonist 8 has several scientific research applications:
Mécanisme D'action
Androgen receptor antagonist 8 exerts its effects by binding to the ligand-binding domain of androgen receptors. This binding prevents androgens like testosterone and dihydrotestosterone from activating the receptor. As a result, the androgen receptor cannot translocate to the nucleus and initiate the transcription of target genes involved in cell growth and proliferation . This mechanism is crucial in reducing the growth of prostate cancer cells and other androgen-dependent tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Enzalutamide: A second-generation androgen receptor antagonist with strong binding affinity to androgen receptors.
Apalutamide: Another second-generation antagonist used in the treatment of prostate cancer.
Bicalutamide: A first-generation nonsteroidal androgen receptor antagonist.
Uniqueness
Androgen receptor antagonist 8 is unique in its specific binding properties and the structural changes it induces in the androgen receptor. Unlike some other antagonists, it can induce considerable conformational changes in the receptor, disrupting its agonistic conformation . This makes it a valuable compound for studying the structural dynamics of androgen receptors and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C22H19F4N3O4S |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
4-[3-[4-(2,3-dihydroxypropoxy)-3-fluorophenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C22H19F4N3O4S/c1-21(2)19(32)28(13-4-3-12(9-27)16(7-13)22(24,25)26)20(34)29(21)14-5-6-18(17(23)8-14)33-11-15(31)10-30/h3-8,15,30-31H,10-11H2,1-2H3 |
Clé InChI |
NVOUUJVEAPMROH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)OCC(CO)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


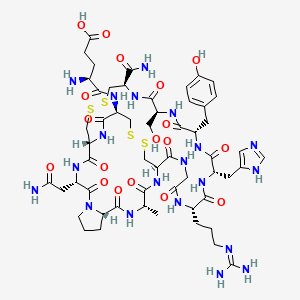
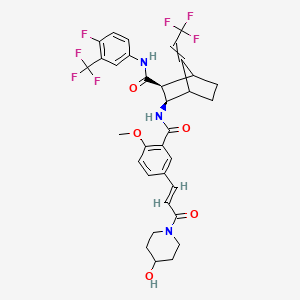
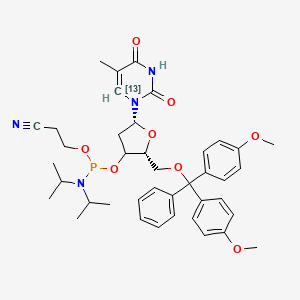
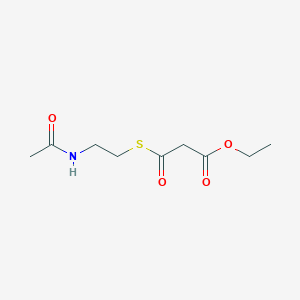
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
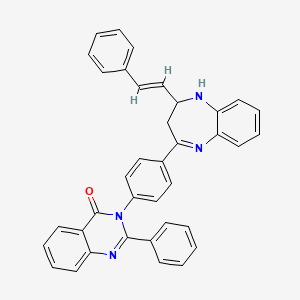
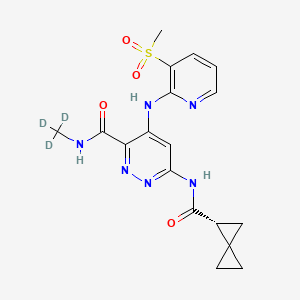
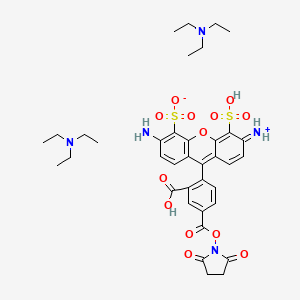

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
